molecular formula C19H24N6O B10984362 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B10984362
M. Wt: 352.4 g/mol
InChI Key: VWVPXCKIXYZTCN-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of an indole moiety, a tetrazole ring, and a cyclohexane carboxamide group, which contribute to its diverse chemical properties and reactivity.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-methylindol-1-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H24N6O/c1-15-6-5-7-17-16(15)8-12-24(17)13-11-20-18(26)19(9-3-2-4-10-19)25-14-21-22-23-25/h5-8,12,14H,2-4,9-11,13H2,1H3,(H,20,26)

InChI Key

VWVPXCKIXYZTCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the tetrazole ring and the cyclohexane carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole and tetrazole moieties play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound’s effects are mediated through various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be compared with similar compounds such as:

    This compound analogs: These compounds share similar structural features but differ in specific functional groups, leading to variations in their chemical properties and applications.

    Indole derivatives: Compounds containing the indole moiety, which exhibit diverse biological activities and are widely studied in medicinal chemistry.

    Tetrazole-containing compounds: These compounds are known for their stability and bioactivity, making them valuable in pharmaceutical research.

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • Molecular Formula : C19H24N6O
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 1351682-63-7

The structure includes a cyclohexanecarboxamide core, an indole moiety, and a tetrazole ring, which are known to influence its biological activity.

Pharmacological Properties

Research indicates that compounds with tetrazole and indole functionalities often exhibit diverse pharmacological properties. The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have shown that tetrazole derivatives possess significant antibacterial and antifungal properties. For example, derivatives of tetrazole were reported to demonstrate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds containing indole and tetrazole moieties have been linked to anti-inflammatory activities. Research suggests that these compounds can inhibit the secretion of pro-inflammatory cytokines .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated its ability to inhibit cancer cell lines, showcasing promising results against specific types of cancer .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Interaction with Receptors : The indole and tetrazole components may interact with various biological receptors, modulating signaling pathways involved in inflammation and cell proliferation .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase (XO), leading to reduced oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

StudyFindings
Study 1Demonstrated significant antibacterial activity against Bacillus subtilis with MIC values lower than traditional antibiotics .
Study 2Showed anti-inflammatory effects in RAW264.7 macrophages, inhibiting nitric oxide production .
Study 3Evaluated anticancer activity against various cancer cell lines, indicating potential as a therapeutic agent .

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